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Compound of Interest

Compound Name:
Cyclobutyl(phenyl)methanamine

hydrochloride

CAS No.: 58271-61-7

Cat. No.: B2998108

Get Quote

Executive Summary
Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 58271-61-7) is a critical

pharmacophore in medicinal chemistry, particularly valued for its restricted conformational

flexibility compared to acyclic alkyl amines.[1] It serves as a key scaffold in the development of

central nervous system (CNS) agents and cardiovascular therapeutics, including analogs of

hypertrophic cardiomyopathy (HCM) modulators.

This technical guide delineates two distinct synthesis pathways:

The Oxime Reduction Pathway: A robust, cost-effective route for generating racemic material

(

).

The Ellman Sulfinamide Pathway: An asymmetric approach for synthesizing high-

enantiopurity (
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)- or (

)-isomers, essential for late-stage drug development.

Compound Attribute Detail

IUPAC Name
1-Cyclobutyl-1-phenylmethanamine

hydrochloride

Common Name -Cyclobutylbenzylamine HCl

CAS (Salt) 58271-61-7

CAS (Free Base) 5244-84-8

Molecular Formula

Key Intermediate Cyclobutyl phenyl ketone (CAS: 5407-98-7)

Retrosynthetic Analysis
The synthesis hinges on the construction of the C–N bond at the benzylic position. The

cyclobutyl group introduces steric bulk, making direct nucleophilic substitution (e.g., on a

halide) prone to elimination side reactions. Therefore, reductive approaches from the

corresponding ketone are preferred.
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Figure 1: Retrosynthetic disconnection of Cyclobutyl(phenyl)methanamine.
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Pathway A: Racemic Synthesis (Oxime Reduction)
This route is ideal for generating gram-to-kilogram quantities of racemic material for early-stage

screening. It prioritizes operational simplicity and high atom economy.

Step 1: Synthesis of Cyclobutyl Phenyl Ketone
Reaction Type: Grignard Addition to Nitrile

While Friedel-Crafts acylation is possible, it carries a risk of cyclobutyl ring opening or

rearrangement. The Grignard addition to a nitrile is the standard for maintaining ring integrity.

Reagents: Benzonitrile, Cyclobutylmagnesium bromide (in THF), HCl (aq).

Protocol:
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Charge a flame-dried 3-neck flask with Benzonitrile (1.0 eq) and anhydrous THF under

.

Cool to 0°C. Dropwise add Cyclobutylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30

minutes.

Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark

(imine magnesium salt formation).

Hydrolysis: Cool to 0°C and carefully quench with 3M HCl. Stir vigorously for 2 hours to

hydrolyze the intermediate imine to the ketone.

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via vacuum distillation or silica chromatography
(Hexanes/EtOAc).

Step 2: Oxime Formation
Reaction Type: Condensation

Reagents: Cyclobutyl phenyl ketone, Hydroxylamine hydrochloride (

), Sodium Acetate (

), Ethanol.

Protocol:

Dissolve Cyclobutyl phenyl ketone (1.0 eq) in Ethanol (

).

Add

(1.5 eq) and

(2.0 eq).

Reflux for 3–6 hours. Monitor by TLC for disappearance of ketone.
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Concentrate ethanol, dilute with water, and extract with DCM. The oxime is often a solid

that can be recrystallized.

Step 3: Reduction to Amine
Reaction Type: Hydride Reduction

Reagents: Lithium Aluminum Hydride (

), Anhydrous THF.

Protocol:

Suspend

(2.0 eq) in anhydrous THF at 0°C under Argon.

Dropwise add a solution of the Oxime in THF. Caution: Exothermic gas evolution.

Reflux for 12 hours.

Fieser Workup: Cool to 0°C. Carefully add water (

mL), 15% NaOH (

mL), and water (

mL) sequentially, where

is the mass of

in grams.

Filter the granular precipitate. Dry the filtrate (

) and concentrate to yield the free amine oil.

Step 4: Hydrochloride Salt Formation
Protocol: Dissolve the free amine in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.

The white precipitate is filtered, washed with cold ether, and dried under vacuum.
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Pathway B: Asymmetric Synthesis (Ellman
Sulfinamide)
For drug development requiring a specific enantiomer (typically the (

)-isomer for biological activity), the Ellman auxiliary method is the industry standard, offering
high diastereoselectivity (

).

Figure 2: Asymmetric synthesis via Ellman Sulfinamide.

Cyclobutyl Phenyl Ketone (S)-N-Sulfinyl Imine
(Chiral Intermediate)
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Ti(OEt)4, THF (S)-Amine HCl

(Final Product)

1. NaBH4 (Reduction)
2. HCl/MeOH (Deprotection)
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Detailed Protocol
Condensation:

Mix Cyclobutyl phenyl ketone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), and

Titanium(IV) ethoxide (2.0 eq) in THF.

Heat to 70°C for 16 hours.

Quench with brine, filter through Celite, and purify the N-sulfinyl imine.

Diastereoselective Reduction:

Dissolve the sulfinimine in THF at -48°C.

Add L-Selectride or

(depending on desired stereochemistry;

typically favors the syn product).

Warm to RT and quench.[2]
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Deprotection:

Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

Precipitate the chiral amine hydrochloride salt with ether.

Analytical Characterization (Data Summary)
Test Expected Result (HCl Salt)

Appearance White to off-white crystalline solid.

Melting Point 215–220°C (Decomposition).

1H NMR (DMSO-d6)

8.60 (br s, 3H,

), 7.45–7.30 (m, 5H, Ar-H), 4.20 (d, 1H,

), 2.85 (m, 1H, Cyclobutyl-CH), 1.70–2.10 (m,

6H, Cyclobutyl-

).

Mass Spec (ESI) (Free base mass).

Solubility
Soluble in Water, Methanol, DMSO; Insoluble in

Ether, Hexanes.

Safety & Handling
Cyclobutyl Reagents: Cyclobutylmagnesium bromide is air/moisture sensitive. Handle under

inert atmosphere.

Exotherms: The Grignard formation and

reduction are highly exothermic. Use blast shields and active cooling.

Toxicology: The target amine is a CNS-active agent. Treat as a potent compound. Use a

fume hood and proper PPE (nitrile gloves, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2998108/docs?utm_src=pdf-body#comprehensive-synthesis-guide-cyclobutyl-phenyl-methanamine-hydrochloride
https://www.benchchem.com/product/b2998108?utm_src=pdf-custom-synthesis#bc-rfq
https://aldlab.com/demo/productsearch_page_5198.html
https://patentimages.storage.googleapis.com/a3/6f/05/cd73583cc022a3/US9181200.pdf
https://www.benchchem.com/product/b2998108/docs#comprehensive-synthesis-guide-cyclobutyl-phenyl-methanamine-hydrochloride
https://www.benchchem.com/product/b2998108/docs#comprehensive-synthesis-guide-cyclobutyl-phenyl-methanamine-hydrochloride
https://www.benchchem.com/product/b2998108/docs#comprehensive-synthesis-guide-cyclobutyl-phenyl-methanamine-hydrochloride
https://www.benchchem.com/product/b2998108/docs#comprehensive-synthesis-guide-cyclobutyl-phenyl-methanamine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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